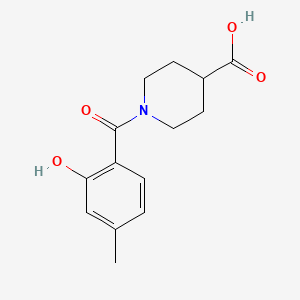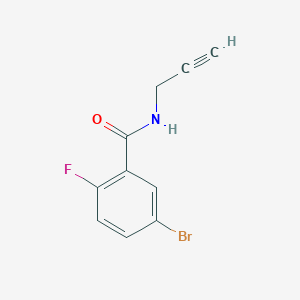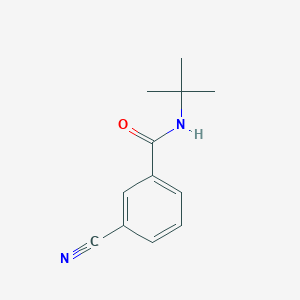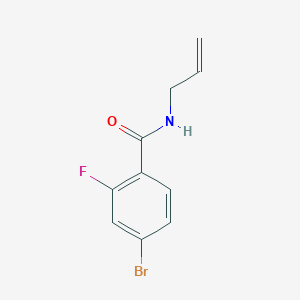
2-cyano-N-(3-cyanophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(3-cyanophenyl)benzenesulfonamide, also known as TCS 5861528, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, TCS 5861528 has been found to exhibit unique properties that make it a promising candidate for a range of applications beyond its traditional use as an antimicrobial agent.
Mécanisme D'action
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 exerts its effects through the inhibition of various enzymes and signaling pathways in cells. One of the primary targets of this compound is the protein kinase B (AKT) pathway, which plays a critical role in cell survival and proliferation. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in cells, which are implicated in various diseases such as Alzheimer's disease and Parkinson's disease. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to have neuroprotective effects, suggesting its potential as a therapeutic agent in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 is its specificity for certain enzymes and pathways, which makes it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528. One area of interest is the development of new analogs and derivatives of this compound with improved solubility and potency. Another area of research is the investigation of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528's potential as a therapeutic agent in other diseases beyond cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its interactions with other molecules in cells.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 involves the reaction of 3-cyanophenylsulfonyl chloride with 2-amino-4-cyanopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with a yield of approximately 50%.
Applications De Recherche Scientifique
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
2-cyano-N-(3-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-4-3-6-13(8-11)17-20(18,19)14-7-2-1-5-12(14)10-16/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYAXJEVOFIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)

![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
